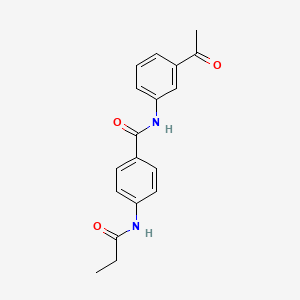![molecular formula C17H16N2O4S B5843227 ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5843227.png)
ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate, also known as EFACT, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been developed for its potential use in various applications, including as a tool for studying biological processes and as a potential therapeutic agent.
Mecanismo De Acción
The mechanism of action of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate involves its ability to inhibit the activity of certain enzymes, including caspases. This inhibition occurs through the binding of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate to the active site of the enzyme, preventing it from carrying out its normal function. This mechanism of action has potential therapeutic implications, particularly in the treatment of diseases characterized by excessive cell death.
Biochemical and Physiological Effects:
ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to have several biochemical and physiological effects, including its ability to inhibit caspase activity and protect cells from death. Additionally, ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to have anti-inflammatory effects, which could have potential therapeutic implications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has several advantages for use in lab experiments, including its ability to inhibit caspase activity and protect cells from death. Additionally, ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate is a synthetic compound, which allows for precise control over its properties and purity. However, ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate, including its potential use as a therapeutic agent in the treatment of diseases characterized by excessive cell death. Additionally, further research is needed to fully understand the mechanism of action of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate and its potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate involves several steps, beginning with the reaction of 2-furoyl chloride with ethyl 4-aminobenzoate to form 2-furoyl ethyl 4-aminobenzoate. This intermediate is then reacted with thiourea to form ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate. The synthesis of ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
Ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been used in various scientific research applications, including as a tool for studying cellular processes and as a potential therapeutic agent. In cellular studies, ethyl 4-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate has been shown to inhibit the activity of certain enzymes, including caspases, which play a role in programmed cell death. This inhibition has been shown to protect cells from death under certain conditions.
Propiedades
IUPAC Name |
ethyl 4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-2-22-16(21)12-5-7-13(8-6-12)18-17(24)19-15(20)10-9-14-4-3-11-23-14/h3-11H,2H2,1H3,(H2,18,19,20,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTIDFLFFHSCNI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5843144.png)




![N-[3-(trifluoromethyl)phenyl]-1-azepanecarbothioamide](/img/structure/B5843197.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5843200.png)
![2-{4-[(4-tert-butylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5843208.png)
![5-[(3,4-difluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B5843217.png)


![N~3~-acetyl-N~1~-[4-(acetylamino)phenyl]-beta-alaninamide](/img/structure/B5843234.png)

![methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5843255.png)